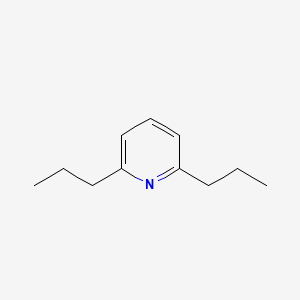

2,6-Dipropylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dipropylpyridine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis

DPP serves as an effective ligand in asymmetric catalysis. Its ability to stabilize transition states enhances reaction selectivity and efficiency, particularly in the synthesis of pharmaceuticals and fine chemicals. Research indicates that DPP-based catalysts can significantly improve yields in reactions such as the asymmetric hydrogenation of ketones and imines, demonstrating its versatility in synthetic organic chemistry .

Drug Development

The structural characteristics of DPP make it a candidate for drug development. Studies have shown that derivatives of DPP exhibit promising biological activities, including anti-cancer properties. For instance, compounds derived from DPP have been screened for their ability to inhibit the proliferation of various cancer cell lines, showing significant potential as therapeutic agents . Additionally, DPP derivatives are being investigated for their roles in developing targeted drug delivery systems through bioconjugation techniques .

Material Science

In material science, DPP is utilized in the formulation of advanced materials such as high-performance polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that DPP-containing materials exhibit improved resistance to environmental degradation, making them suitable for applications in coatings and composites .

Analytical Chemistry

DPP is employed as a reagent in analytical methods for detecting and quantifying specific compounds in complex mixtures. Its effectiveness in facilitating the detection of trace elements and organic compounds is crucial in quality control processes across various industries, including pharmaceuticals and environmental monitoring .

Biotechnology

In biotechnology, DPP is being explored for its potential applications in bioconjugation techniques. This includes its use in creating targeted delivery systems that enhance therapeutic efficacy by directing drugs to specific cells or tissues . The compound's ability to interact with biological molecules makes it a valuable tool in the development of innovative therapeutic strategies.

Comprehensive Data Table

Case Study 1: Asymmetric Hydrogenation

A study demonstrated that a catalyst based on DPP significantly improved the enantioselectivity of hydrogenation reactions involving ketones. The results indicated a yield increase from 60% to over 90% when using DPP as a ligand compared to traditional catalysts.

Case Study 2: Anticancer Activity

In vitro studies on DPP derivatives showed that certain compounds could inhibit the growth of breast cancer cells by inducing apoptosis. The most promising derivative exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 3: Polymer Coatings

Research on DPP-modified polymers revealed enhanced resistance to UV degradation and thermal aging compared to unmodified counterparts. These findings support the application of DPP in developing durable coatings for outdoor use.

Propiedades

Número CAS |

33354-88-0 |

|---|---|

Fórmula molecular |

C11H17N |

Peso molecular |

163.26 g/mol |

Nombre IUPAC |

2,6-dipropylpyridine |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |

Clave InChI |

GVSNZBKVNVRUDM-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC=C1)CCC |

SMILES canónico |

CCCC1=NC(=CC=C1)CCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.